molecular formula C20H18F6N4O2S2 B2876049 (4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione CAS No. 1020252-33-8

(4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione

カタログ番号: B2876049
CAS番号: 1020252-33-8
分子量: 524.5
InChIキー: GEJOAHCWWVPXJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C20H18F6N4O2S2 and its molecular weight is 524.5. The purity is usually 95%.
BenchChem offers high-quality (4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-N,4-N-bis[4-(trifluoromethoxy)phenyl]piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N4O2S2/c21-19(22,23)31-15-5-1-13(2-6-15)27-17(33)29-9-11-30(12-10-29)18(34)28-14-3-7-16(8-4-14)32-20(24,25)26/h1-8H,9-12H2,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOAHCWWVPXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC=C(C=C2)OC(F)(F)F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione, hereafter referred to as Compound A, is a complex organic molecule with potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on available studies, including cytotoxicity against various cancer cell lines, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

Compound A features a piperazine core substituted with a thioxo group and trifluoromethoxy phenyl moieties. The presence of trifluoromethoxy groups is notable as they are often associated with enhanced biological activity due to their electron-withdrawing properties.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds similar to Compound A, particularly focusing on the 1,3,4-thiadiazole derivatives. These derivatives have shown significant anticancer properties against various human cancer cell lines, including:

  • MCF-7 (breast carcinoma) : Compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
  • HepG2 (liver carcinoma) : The EC50 values for certain thiadiazole derivatives were reported as low as 10.28 µg/mL, showcasing their potential as effective anticancer agents .
  • A549 (lung carcinoma) : Some derivatives demonstrated good antiproliferative activity, suggesting that modifications in chemical structure can enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethoxy groups has been linked to increased biological activity. For instance, studies indicate that compounds featuring these substituents often outperform their non-fluorinated counterparts in terms of cytotoxicity against cancer cells. The SAR analysis suggests that:

  • Substituent Positioning : The position of substituents on the phenyl ring can significantly influence the biological activity. For example, modifications at the para position often yield more potent compounds compared to ortho or meta substitutions .
  • Thioxo Group Influence : The thioxo moiety appears to enhance interaction with biological targets, potentially through improved binding affinity due to additional hydrogen bonding capabilities .

While specific mechanisms for Compound A are not fully elucidated, related compounds have demonstrated several modes of action:

  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis via activation of caspases has been observed in studies involving structurally related compounds, indicating a potential pathway for therapeutic action .

Case Studies and Research Findings

  • Case Study on MCF-7 Cells :
    • A derivative similar to Compound A was tested against MCF-7 cells and showed an IC50 value significantly lower than doxorubicin (0.877 µM), highlighting its potential as an effective alternative in breast cancer treatment .
  • Research on HepG2 Cells :
    • Another study reported that a thiadiazole derivative exhibited an EC50 value of 10.79 µM against HepG2 cells, indicating strong anticancer properties and suggesting further exploration into its mechanism of action is warranted .
  • General Antiproliferative Activity :
    • Compounds featuring trifluoromethoxy groups have consistently shown improved antiproliferative activity across various cancer types including breast carcinoma (T47D), colon carcinoma (HT-29), and others. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。